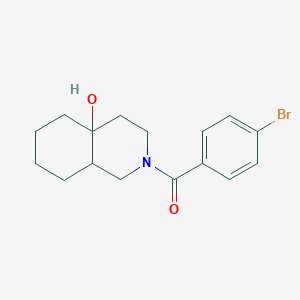
(4-bromophenyl)(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-Bromophenyl)(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)methanone is a complex organic compound characterized by the presence of a bromophenyl group and a hydroxyoctahydroisoquinoline moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (4-bromophenyl)(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)methanone typically involves multi-step organic reactions. One common approach is:
Formation of the Isoquinoline Core: Starting with a suitable precursor, such as tetrahydroisoquinoline, the core structure is formed through cyclization reactions.
Introduction of the Hydroxy Group: Hydroxylation of the isoquinoline core can be achieved using oxidizing agents like hydrogen peroxide or osmium tetroxide.
Attachment of the Bromophenyl Group: The bromophenyl group is introduced via a Friedel-Crafts acylation reaction, using 4-bromobenzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods: Industrial production may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control over reaction conditions and yields.
Types of Reactions:
Oxidation: The hydroxyl group can be oxidized to a ketone using reagents like PCC (Pyridinium chlorochromate).
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Common Reagents and Conditions:
Oxidation: PCC, DMSO (Dimethyl sulfoxide) with oxalyl chloride (Swern oxidation).
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products:
Oxidation: Conversion to a ketone derivative.
Reduction: Formation of an alcohol.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Chemistry:
Synthetic Intermediate: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential use in catalytic processes due to its unique structure.
Biology and Medicine:
Pharmacological Studies: Investigated for its potential as a pharmacophore in drug design, particularly in targeting neurological pathways.
Biochemical Research: Used in studies to understand enzyme interactions and receptor binding.
Industry:
Material Science:
Agrochemicals: Explored for use in the synthesis of novel agrochemical compounds.
作用机制
The mechanism of action of (4-bromophenyl)(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)methanone largely depends on its application. In medicinal chemistry, it may interact with specific receptors or enzymes, modulating their activity. The bromophenyl group can enhance binding affinity through halogen bonding, while the hydroxyoctahydroisoquinoline moiety can interact with hydrophobic pockets in proteins.
相似化合物的比较
- (4-Chlorophenyl)(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)methanone
- (4-Fluorophenyl)(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)methanone
- (4-Methylphenyl)(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)methanone
Comparison:
- Halogen Variations: The presence of different halogens (bromine, chlorine, fluorine) can significantly affect the compound’s reactivity and binding properties.
- Functional Group Modifications: Substituting the bromophenyl group with other functional groups (e.g., methyl, methoxy) can alter the compound’s chemical and biological properties.
Uniqueness: (4-Bromophenyl)(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)methanone is unique due to the specific combination of a bromophenyl group and a hydroxyoctahydroisoquinoline moiety, which imparts distinct chemical reactivity and potential biological activity.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
属性
IUPAC Name |
(4a-hydroxy-1,3,4,5,6,7,8,8a-octahydroisoquinolin-2-yl)-(4-bromophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20BrNO2/c17-14-6-4-12(5-7-14)15(19)18-10-9-16(20)8-2-1-3-13(16)11-18/h4-7,13,20H,1-3,8-11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOLFQHOEPGHKNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CCN(CC2C1)C(=O)C3=CC=C(C=C3)Br)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
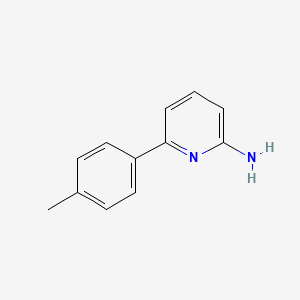
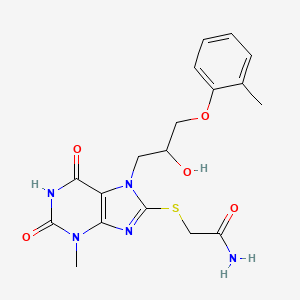
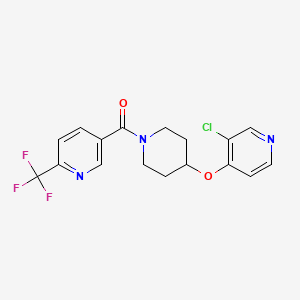
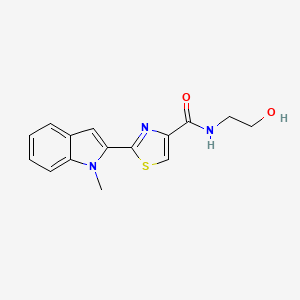
![N-[4-(benzyloxy)phenyl]-4-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)butanamide](/img/structure/B2767584.png)
![5-[(Piperazin-1-yl)methyl]pyridine-3-carbonitrile](/img/structure/B2767585.png)
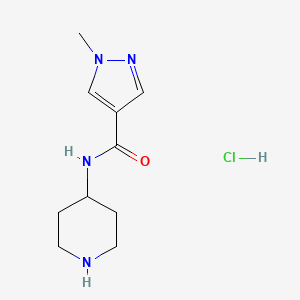
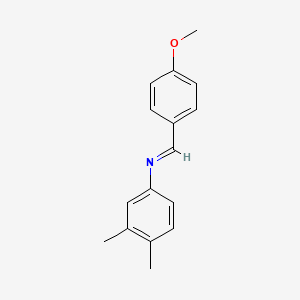
![2-[3-(3,4-dimethylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(3-fluorophenyl)acetamide](/img/structure/B2767589.png)
![N-[4-(2-{8-azabicyclo[3.2.1]oct-2-en-8-yl}-2-oxoethyl)phenyl]acetamide](/img/structure/B2767590.png)
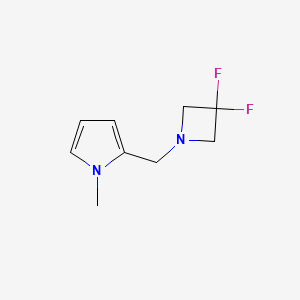
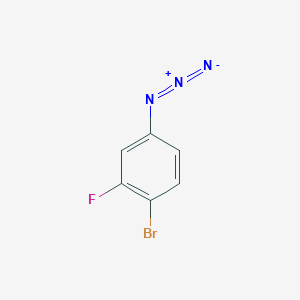

![2-[(2-Tert-butyl-4-methoxyphenoxy)methyl]oxirane](/img/structure/B2767598.png)
